N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-ethyl-5-methylsulfonylbenzamide
Description
N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-ethyl-5-methylsulfonylbenzamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a pyridine ring substituted with a difluoroethoxy group, an ethyl group, and a methylsulfonylbenzamide moiety, which contribute to its distinctive properties.
Properties
IUPAC Name |
N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-ethyl-5-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O4S/c1-3-11-6-7-12(26(2,23)24)9-13(11)16(22)21-14-5-4-8-20-17(14)25-10-15(18)19/h4-9,15H,3,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFPWCFCAMCNRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)NC2=C(N=CC=C2)OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-ethyl-5-methylsulfonylbenzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the fluorination of pyridine derivatives, which can be achieved using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450–500°C) . The resulting fluoropyridine intermediates can then be further functionalized through various organic reactions, including nucleophilic substitution and coupling reactions, to introduce the difluoroethoxy, ethyl, and methylsulfonylbenzamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction conditions precisely. The use of efficient catalysts and environmentally benign reagents is also emphasized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-ethyl-5-methylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring or the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-ethyl-5-methylsulfonylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-ethyl-5-methylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoroethoxy and methylsulfonyl groups play a crucial role in binding to these targets, modulating their activity and triggering downstream biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzamides: Other benzamide derivatives with different substituents on the aromatic ring.
Uniqueness
This compound is unique due to the presence of both difluoroethoxy and methylsulfonyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
